molecular formula C6H9NO B13090190 (1R,3S)-3-hydroxycyclopentane-1-carbonitrile

(1R,3S)-3-hydroxycyclopentane-1-carbonitrile

Cat. No.: B13090190
M. Wt: 111.14 g/mol
InChI Key: CBYFMEDJHNTXQX-RITPCOANSA-N
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Description

(1R,3S)-3-hydroxycyclopentane-1-carbonitrile is a chiral organic compound with the molecular formula C6H9NO It features a cyclopentane ring substituted with a hydroxyl group at the 3-position and a nitrile group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-hydroxycyclopentane-1-carbonitrile typically involves the use of chiral sources and asymmetric synthesis techniques. One common method involves the asymmetric cycloaddition reaction of cyclopentadiene with an N-acyl hydroxylamine compound, which serves as the chiral inducer. This reaction constructs the two chiral centers of the target product. The reaction conditions are generally mild, and the process is suitable for large-scale industrial production due to its high atom economy and low production cost .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-hydroxycyclopentane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated cyclopentane derivatives.

Scientific Research Applications

(1R,3S)-3-hydroxycyclopentane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,3S)-3-hydroxycyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-hydroxycyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    (1R,3S)-3-amino-1-cyclopentanol: Contains an amino group instead of a nitrile group.

Uniqueness

(1R,3S)-3-hydroxycyclopentane-1-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the cyclopentane ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields .

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

(1R,3S)-3-hydroxycyclopentane-1-carbonitrile

InChI

InChI=1S/C6H9NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-3H2/t5-,6+/m1/s1

InChI Key

CBYFMEDJHNTXQX-RITPCOANSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1C#N)O

Canonical SMILES

C1CC(CC1C#N)O

Origin of Product

United States

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